Nav1.7 Inhibitory Potency: 4-Sulfonyl Regioisomer vs. Clinical-Stage Reference PF-05089771
The target compound demonstrates antagonist activity at the human Nav1.7 channel with an IC50 of 240 nM, measured in HEK293 cells under partially inactivated state conditions [1]. In contrast, the reference clinical-stage Nav1.7 inhibitor PF-05089771 exhibits substantially higher potency (IC50 11 nM for hNav1.7) under comparable patch clamp conditions . This 22-fold difference in IC50 positions the target compound as a moderately potent probe, potentially suitable for studies where excessive potency compresses the dynamic range of pharmacological responses.
| Evidence Dimension | Nav1.7 ion channel inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 240 nM |
| Comparator Or Baseline | PF-05089771, IC50 = 11 nM |
| Quantified Difference | PF-05089771 is ~22-fold more potent |
| Conditions | PatchXpress assay, HEK293 cells expressing human Nav1.7; target compound at partially inactivated state, PF-05089771 at resting state |
Why This Matters
Moderate potency can be advantageous for mechanistic probes and screening cascades where excessive inhibition obscures target engagement windows, while highly potent clinical candidates risk on-target toxicity.
- [1] BindingDB BDBM50379389 (CHEMBL2010816): IC50 240 nM antagonist activity at human partially inactivated Nav1.7 channel expressed in HEK293 cells by PatchXpress voltage patch clamp assay. View Source
